REACTION_SMILES
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[CH2:20]([P:21]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:26][CH2:27][CH2:28][CH3:29])[CH2:30][CH2:31][CH3:32].[CH3:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61].[N:33]([C:34]([N:35]1[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40]1)=[O:41])=[N:42][C:43]([N:44]1[CH2:45][CH2:46][CH2:47][CH2:48][CH2:49]1)=[O:50].[O:51]1[CH2:52][CH2:53][CH2:54][CH2:55]1.[OH:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1.[OH:1][c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[C:7](=[O:11])[CH2:6][CH2:5]2>>[O:1]([c:2]1[cH:3][c:4]2[c:8]([cH:9][cH:10]1)[C:7](=[O:11])[CH2:6][CH2:5]2)[CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCP(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=NC(=O)N1CCCCC1)N1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(O)ccc21
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Name
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Type
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product
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Smiles
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O=C1CCc2cc(OCc3ccccc3)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |